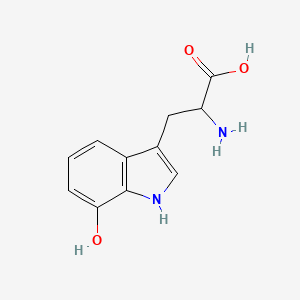

7-Hydroxy-DL-tryptophane

Vue d'ensemble

Description

7-hydroxytryptophan is a hydroxytryptophan substituted by a hydroxy group at position 7 on the indole ring. It has a role as a human urinary metabolite.

Applications De Recherche Scientifique

Synthèse des neurotransmetteurs

7-Hydroxy-DL-tryptophane: est un précurseur dans la biosynthèse de la sérotonine, un neurotransmetteur essentiel à la régulation de l'humeur, du sommeil et de l'appétit. Son rôle dans la voie de la sérotonine en fait un composé intéressant dans la recherche en neurosciences, notamment dans les études relatives à la dépression, à l'anxiété et à d'autres troubles de l'humeur .

Production de mélatonine

Ce composé sert également de précurseur dans la voie métabolique conduisant à la production de mélatonine, l'hormone responsable de la régulation des rythmes circadiens. La recherche sur la synthèse de la mélatonine à partir du this compound peut fournir des informations sur les troubles du sommeil et les traitements potentiels .

Propriétés antioxydantes

Le this compound a été étudié pour ses propriétés antioxydantes. On pense qu'il joue un rôle dans la protection des cellules contre le stress oxydatif, qui est lié à diverses maladies chroniques, notamment le cancer et les maladies neurodégénératives .

Biofabrication industrielle

Dans le domaine de la biofabrication industrielle, le this compound est un intermédiaire précieux. Il est utilisé dans la synthèse de biomolécules complexes et peut être produit par des approches de génie métabolique et de biologie synthétique utilisant des micro-organismes .

Étiquetage chimique

Le marquage sélectif des résidus tryptophane dans les protéines, y compris son dérivé this compound, est une technique utilisée en biologie chimique. Cette méthode permet d'étudier la structure, la fonction et les interactions des protéines, ce qui est crucial pour la découverte de médicaments et la compréhension des mécanismes des maladies .

Recherche agricole

Le this compound est également pertinent dans la recherche agricole. En tant que dérivé du tryptophane, il peut influencer la croissance et le développement des plantes. Des études sur son rôle dans la physiologie des plantes peuvent conduire à des progrès dans les stratégies de production et de protection des cultures .

Mécanisme D'action

Target of Action

7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .

Mode of Action

7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .

Biochemical Pathways

Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .

Pharmacokinetics

The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .

Result of Action

The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .

Action Environment

The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .

Analyse Biochimique

Biochemical Properties

7-Hydroxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of serotonin. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, and subsequently, 7-Hydroxy-DL-tryptophan. This compound also interacts with aromatic amino acid decarboxylase, which converts it into serotonin . These interactions are crucial for maintaining the balance of neurotransmitters in the brain and other tissues.

Cellular Effects

7-Hydroxy-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, which plays a role in mood regulation, appetite, and sleep . Additionally, 7-Hydroxy-DL-tryptophan can modulate gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular function and homeostasis.

Molecular Mechanism

At the molecular level, 7-Hydroxy-DL-tryptophan exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for tryptophan hydroxylase and aromatic amino acid decarboxylase, facilitating the production of serotonin . This compound can also influence enzyme activity, either by inhibiting or activating specific pathways, leading to changes in gene expression and neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy-DL-tryptophan can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have indicated that 7-Hydroxy-DL-tryptophan can have sustained effects on cellular function, particularly in maintaining serotonin levels and modulating neurotransmitter balance.

Dosage Effects in Animal Models

The effects of 7-Hydroxy-DL-tryptophan vary with different dosages in animal models. At low doses, it has been shown to enhance serotonin production and improve mood and behavior . At high doses, it can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain. These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

7-Hydroxy-DL-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin synthesis pathway . It interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase, which are essential for its conversion to serotonin. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 7-Hydroxy-DL-tryptophan is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The distribution of this compound is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

7-Hydroxy-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is crucial for its role in neurotransmitter synthesis and cellular metabolism.

Propriétés

IUPAC Name |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-02-2 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

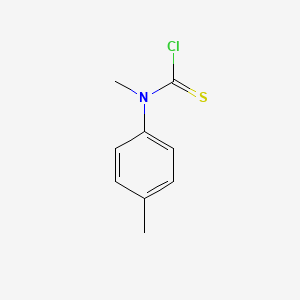

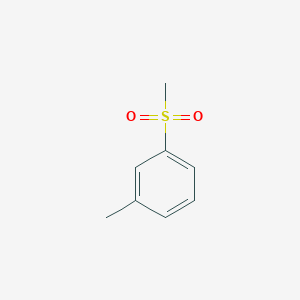

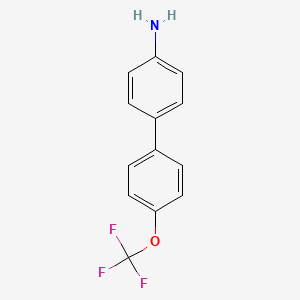

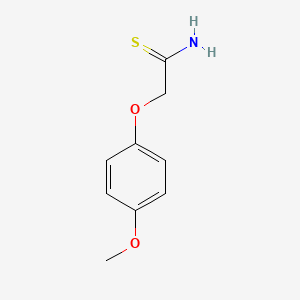

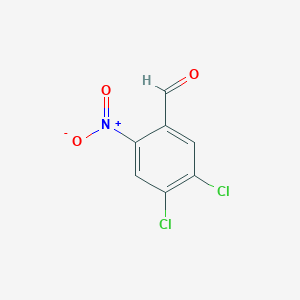

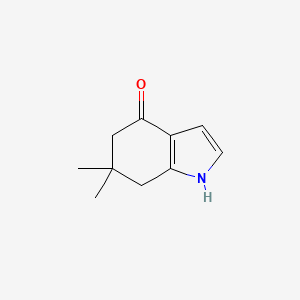

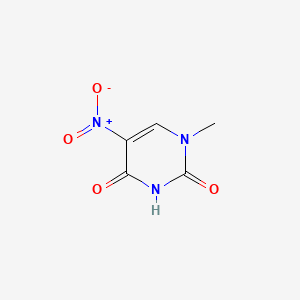

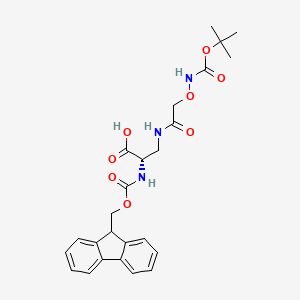

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

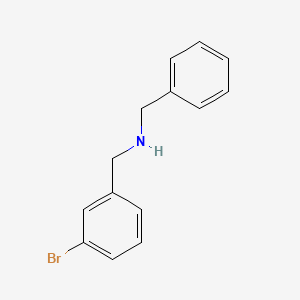

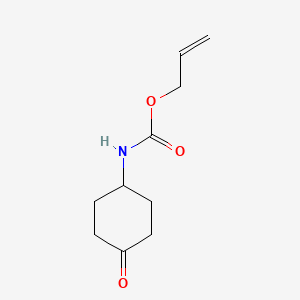

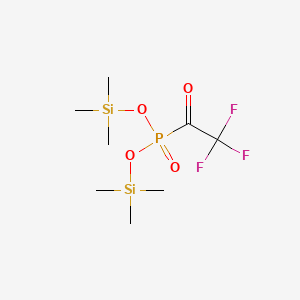

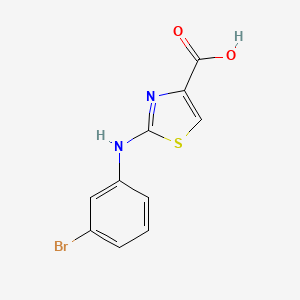

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.